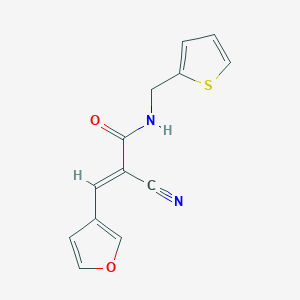
2-cyano-3-(3-furyl)-N-(2-thienylmethyl)acrylamide
Vue d'ensemble
Description
2-cyano-3-(3-furyl)-N-(2-thienylmethyl)acrylamide, also known as FTAA, is a fluorescent probe that is widely used in scientific research. It is a small molecule that can bind to amyloid fibrils, which are associated with several neurodegenerative diseases, including Alzheimer's and Parkinson's disease.
Mécanisme D'action
2-cyano-3-(3-furyl)-N-(2-thienylmethyl)acrylamide binds to amyloid fibrils through a combination of hydrophobic and electrostatic interactions. The molecule has a planar structure that allows it to stack on the surface of the fibrils, resulting in a significant increase in fluorescence intensity. The binding of this compound to amyloid fibrils is reversible, making it possible to use the molecule for kinetic studies.
Biochemical and Physiological Effects:
This compound does not have any significant biochemical or physiological effects on cells or tissues. It is a non-toxic molecule that can be used in a wide range of experimental systems without causing any adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-cyano-3-(3-furyl)-N-(2-thienylmethyl)acrylamide has several advantages for lab experiments. It is a small molecule that can penetrate cells and tissues, making it possible to use it in a wide range of experimental systems. It is also highly specific for amyloid fibrils, allowing researchers to study the formation and growth of these structures with high sensitivity and accuracy. However, this compound has some limitations as well. It is not suitable for in vivo imaging studies, as it cannot penetrate the blood-brain barrier. Additionally, it may bind to other molecules or structures that have similar properties to amyloid fibrils, leading to false positive results.
Orientations Futures
There are several future directions for the use of 2-cyano-3-(3-furyl)-N-(2-thienylmethyl)acrylamide in scientific research. One area of interest is the development of new this compound derivatives that have improved properties, such as higher fluorescence intensity or better specificity for amyloid fibrils. Another area of interest is the use of this compound in combination with other imaging techniques, such as magnetic resonance imaging or positron emission tomography, to study the formation and growth of amyloid fibrils in vivo. Finally, this compound may have potential applications in the development of new diagnostic tools or therapies for neurodegenerative diseases.
Applications De Recherche Scientifique
2-cyano-3-(3-furyl)-N-(2-thienylmethyl)acrylamide is widely used in scientific research as a fluorescent probe for amyloid fibrils. It can be used to detect and quantify amyloid fibrils in vitro and in vivo, making it a valuable tool for studying the pathogenesis of neurodegenerative diseases. This compound has been used to study the formation and growth of amyloid fibrils, as well as their interactions with other molecules and cells.
Propriétés
IUPAC Name |
(E)-2-cyano-3-(furan-3-yl)-N-(thiophen-2-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c14-7-11(6-10-3-4-17-9-10)13(16)15-8-12-2-1-5-18-12/h1-6,9H,8H2,(H,15,16)/b11-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAZIDBHVDYIAD-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C(=CC2=COC=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)CNC(=O)/C(=C/C2=COC=C2)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



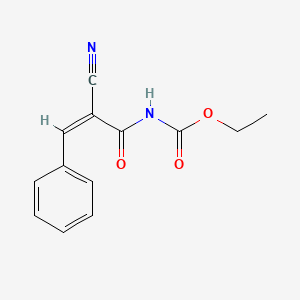
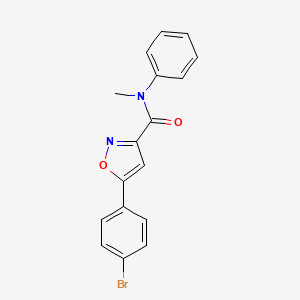
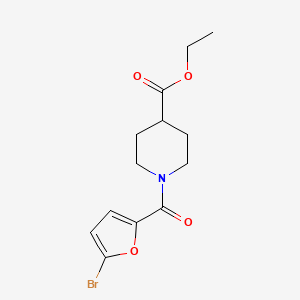
![N-({[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B4687726.png)
![N-(2,4-dimethylphenyl)-2-({1-(3-methoxypropyl)-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B4687728.png)
![1-[(4-chloro-3-methylphenoxy)methyl]-3,5-dimethyl-4-nitro-1H-pyrazole](/img/structure/B4687745.png)
![4-chloro-N-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonothioyl}benzamide](/img/structure/B4687752.png)
![2-[4-(4-methoxyphenyl)-1-piperazinyl]-4,7,7-trimethyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4687764.png)
![2-[4-(2-chloro-6-fluorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B4687773.png)
![6-({[3-(isopropoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4687787.png)
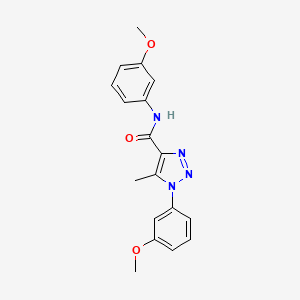
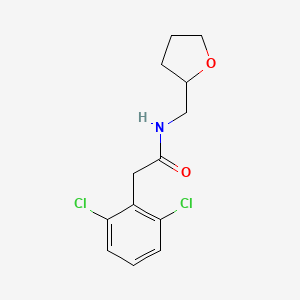
![3-(4-fluorophenyl)-5-methyl-7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4687805.png)
